molecular formula C19H21ClN2O3S B3743625 N-benzyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide

N-benzyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B3743625
M. Wt: 392.9 g/mol
InChI Key: DCADFUUGMOJXGT-UHFFFAOYSA-N
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Description

“N-benzyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide” is a chemical compound . It is structurally similar to known opioids . It is a potential impurity in illicit fentanyl preparations .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “N-benzyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular formula of “N-benzyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide” is C18H19ClN2O3S . It has an average mass of 378.873 Da and a mono-isotopic mass of 378.080475 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide” include a density of 1.4±0.1 g/cm3, a molar refractivity of 98.5±0.4 cm3, and a polar surface area of 75 Å2 . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Mechanism of Action

Target of Action

ZINC01230627, also known as Oprea1_263916, CCG-7089, N-benzyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide, CBMicro_018897, or BIM-0018893.P001, is a compound with a complex mechanism of action. The primary targets of this compound are yet to be definitively identified .

Mode of Action

The mode of action of ZINC01230627 involves its interaction with its targets, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of ZINC01230627 can be influenced by various environmental factors . These factors can include the physiological environment within the body, as well as external factors such as temperature and pH. Understanding these influences is crucial for optimizing the use of this compound.

properties

IUPAC Name

N-benzyl-4-chloro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-10-9-16(19(23)21-14-15-7-3-1-4-8-15)13-18(17)26(24,25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCADFUUGMOJXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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